2-(2,2-Difluorovinyl)aniline
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Overview
Description
2-(2,2-Difluorovinyl)aniline is an organic compound characterized by the presence of a difluorovinyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-iodoaniline with 2,2,2-trifluoroethyl tosylate in the presence of a base such as butyl lithium and trialkylborane . Another approach involves the use of fluorinated diazoalkanes under mild reaction conditions to achieve the desired difluorovinylation .
Industrial Production Methods: Industrial production methods for 2-(2,2-Difluorovinyl)aniline often involve scalable processes such as electrochemical defluorinative alkylation. This method uses α-trifluoromethyl alkenes and diverse alkyl sources, including organohalides and N-hydroxyphthalimide esters, under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluorovinyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The difluorovinyl group can participate in nucleophilic substitution reactions, often involving organometallic reagents.
Cross-Coupling Reactions: Nickel-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids are common, yielding Z-fluorostyrene derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in cross-coupling reactions with arylboronic acids.
Organometallic Reagents: Such as Grignard reagents and organolithiums for substitution reactions.
Major Products:
Z-Fluorostyrene Derivatives: Formed from cross-coupling reactions.
Functionalized Gem-Difluoroalkenes: Resulting from defluorinative alkylation processes.
Scientific Research Applications
2-(2,2-Difluorovinyl)aniline has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for drug discovery, particularly in the development of enzyme inhibitors and antiviral agents.
Materials Science: Used in the synthesis of functional materials, including liquid crystals and polymers with enhanced properties.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorovinyl)aniline involves its ability to act as an electrophile due to the presence of the difluorovinyl group. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. The compound can also mimic the chemical reactivity of carbonyl groups, providing new opportunities in drug discovery .
Comparison with Similar Compounds
2,2-Difluorovinylbenzene: Shares the difluorovinyl group but differs in the aromatic moiety.
Fluorinated Quinolines: Exhibit similar fluorine-containing functional groups and are used in medicinal chemistry.
Properties
Molecular Formula |
C8H7F2N |
---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
2-(2,2-difluoroethenyl)aniline |
InChI |
InChI=1S/C8H7F2N/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H,11H2 |
InChI Key |
IWUCKTMHWOCKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(F)F)N |
Origin of Product |
United States |
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